(2-Methylbenzo[d]oxazol-6-yl)methanol
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Overview
Description
(2-Methylbenzo[d]oxazol-6-yl)methanol is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzoxazole, featuring a methyl group at the second position and a hydroxymethyl group at the sixth position of the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzo[d]oxazol-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methylbenzo[d]oxazol-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of (2-Methylbenzo[d]oxazol-6-yl)carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
(2-Methylbenzo[d]oxazol-6-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylbenzo[d]oxazol-6-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The benzoxazole ring structure may also contribute to its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
6-Hydroxybenzoxazole: Lacks the methyl group, affecting its chemical properties and reactivity.
2-Methyl-6-nitrobenzoxazole: Contains a nitro group instead of a hydroxymethyl group, leading to different chemical behavior and applications.
Uniqueness
(2-Methylbenzo[d]oxazol-6-yl)methanol is unique due to the presence of both a methyl group and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(2-methyl-1,3-benzoxazol-6-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-4,11H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCHIWNAOMJWLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576497 |
Source
|
Record name | (2-Methyl-1,3-benzoxazol-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136663-40-6 |
Source
|
Record name | (2-Methyl-1,3-benzoxazol-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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